![molecular formula C11H12F4N2 B1456357 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline CAS No. 1292836-32-8](/img/structure/B1456357.png)
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is an organic compound that features a piperidine ring substituted with fluorine atoms
Preparation Methods
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine with 3,5-difluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon (Pd/C), and bases like K2CO3. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B virus (HBV). In a study involving the synthesis of tetrahydroquinoxaline derivatives, compounds containing the 4-(4,4-difluoropiperidin-1-yl) moiety demonstrated significant anti-HBV activity with sub-micromolar effective concentrations (EC50) ranging from 0.51 μM to around 100 nM in specific cell lines .
Table 1: Antiviral Activity of Compounds
Compound ID | EC50 (μM) | Cytotoxicity (CC50 > μM) | Remarks |
---|---|---|---|
17 | 0.51 | >100 | Active against HBV |
61 | <0.1 | >100 | Most potent derivative |
86 | ~0.1 | >100 | Improved potency with specific anilines |
Structure-Activity Relationship (SAR) Studies
The compound has been integral in structure-activity relationship studies aimed at optimizing antiviral efficacy. Variations in the aniline structure and substitutions at different positions have shown to significantly affect biological activity. For instance, modifications at position 2 of the tetrahydroquinoxaline scaffold improved antiviral potency .
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds utilizing 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline has been explored extensively. The compound serves as a key intermediate in the formation of various derivatives that exhibit enhanced pharmacological properties. The synthetic routes often involve coupling reactions with different anilines, leading to compounds with varied biological activities .
Table 2: Synthetic Pathways and Derivatives
Synthetic Route | Key Intermediates | Final Products |
---|---|---|
Coupling with amines | Tetrahydroquinoxaline derivatives | Anti-HBV agents |
Modification at position 2 | Ureas and amides | Enhanced potency compounds |
Potential in Cancer Therapy
Emerging research indicates that derivatives of this compound may also possess anticancer properties. The ability to inhibit specific pathways involved in tumor growth is being investigated, with preliminary results suggesting a promising avenue for future cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:
4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid: This compound also features a 4,4-difluoropiperidine substituent but differs in its overall structure and applications.
(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: Another compound with a similar piperidine ring but different functional groups and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Biological Activity
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, with the CAS number 1292836-32-8, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring substituted with fluorine atoms and an aniline group, suggesting possible interactions with biological targets relevant to medicinal chemistry.
- Molecular Formula : C11H12F4N2
- Molecular Weight : 248.22 g/mol
- Physical State : Solid
- Purity : Typically ≥95% for research applications
The biological activity of this compound primarily relates to its role as a potential inhibitor in various biochemical pathways. Its structure suggests it may interact with enzymes or receptors involved in inflammatory processes or other signaling pathways.
Case Studies and Research Findings
- Inhibition of Lipoxygenase : A study highlighted the compound's potential as a dual inhibitor of lipoxygenase pathways, which are critical in inflammatory responses. This suggests that it may have therapeutic applications in treating conditions like asthma or arthritis where inflammation is a key factor .
- Antitumor Activity : Preliminary research indicates that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This activity is hypothesized to be linked to its ability to modulate specific signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of similar compounds, indicating that they may help mitigate neuronal damage in models of cerebral ischemia. The presence of the difluoropiperidine moiety is thought to enhance blood-brain barrier permeability, allowing for effective delivery to central nervous system targets .
Summary of Biological Activities
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2/c12-8-5-7(16)6-9(13)10(8)17-3-1-11(14,15)2-4-17/h5-6H,1-4,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPIDCSAWYOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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